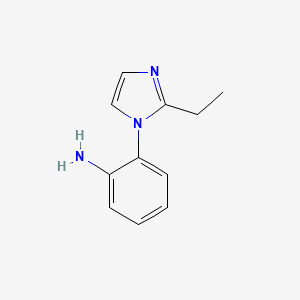

2-(2-Ethyl-imidazol-1-yl)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

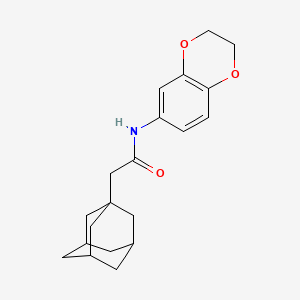

2-(2-Ethyl-imidazol-1-yl)-phenylamine is a chemical compound with the molecular formula C11H13N3 . It contains a total of 28 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aromatic), and 1 Imidazole .

Molecular Structure Analysis

The molecular structure of 2-(2-Ethyl-imidazol-1-yl)-phenylamine includes an imidazole ring attached to a phenyl ring via an amine group . The imidazole ring is substituted at the 2-position with an ethyl group .Aplicaciones Científicas De Investigación

Efficient Catalysis in Transesterification/Acylation Reactions

Imidazol-2-ylidenes, a class of N-heterocyclic carbenes (NHCs) to which 2-(2-Ethyl-imidazol-1-yl)-phenylamine is related, have shown efficiency as catalysts in transesterification involving esters and alcohols. Low catalyst loadings of aryl- or alkyl-substituted NHC catalysts facilitate the acylation of alcohols with vinyl acetate at room temperature, demonstrating their potential in synthetic organic chemistry (Grasa, G., Gueveli, T., Singh, R., & Nolan, S., 2002).

Synthesis and Structural Characterization of Mercury(II)-azoimine Compounds

Compounds related to 2-(2-Ethyl-imidazol-1-yl)-phenylamine have been used in synthesizing mercury(II) compounds, demonstrating the structural versatility and reactivity of imidazole derivatives. These compounds are characterized by their complex formation and have been analyzed using IR, UV–Vis, and NMR spectral data, contributing to coordination chemistry and metal-organic frameworks (Chand, B., Ray, U., Santra, P., Mostafa, G., Lu, T., & Sinha, C., 2003).

Corrosion Inhibition for Mild Steel

Imidazoline derivatives, closely related to 2-(2-Ethyl-imidazol-1-yl)-phenylamine, have been investigated as corrosion inhibitors for mild steel in acid solutions. Their effectiveness highlights the potential of imidazole derivatives in industrial applications, protecting materials against corrosion (Zhang, K., Xu, B., Yang, W., Yin, X., Liu, Y., & Chen, Y., 2015).

Potential Antipsychotic Agents

2-Phenyl-4-(aminomethyl)imidazoles, structurally similar to 2-(2-Ethyl-imidazol-1-yl)-phenylamine, were synthesized as dopamine D2 receptor blockers, indicating their potential as antipsychotic agents. This underscores the importance of imidazole derivatives in medicinal chemistry and pharmacology (Thurkauf, A., Hutchison, A., Peterson, J., Cornfield, L., Meade, R., Huston, K., Harris, K., Ross, P., Gerber, K., & Ramabhadran, T. V., 1995).

Fluorescent OLEDs and Deep-Blue Electroluminescence

Imidazole-based compounds have been synthesized for use in organic light-emitting devices (OLEDs), showing potential in electronic and photonic applications. The incorporation of imidazole derivatives into OLEDs contributes to the development of high-performance, energy-efficient lighting and display technologies (Jayabharathi, J., Anudeebhana, J., Thanikachalam, V., & Sivaraj, S., 2020); (Chen, W., Yuan, Y., Ni, S., Zhu, Z., Zhang, J., Jiang, Z., Liao, L., Wong, F., & Lee, C., 2017).

Propiedades

IUPAC Name |

2-(2-ethylimidazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-11-13-7-8-14(11)10-6-4-3-5-9(10)12/h3-8H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKHUVAAUVIUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2659337.png)

![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)

![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2659344.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)

![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2659355.png)

![3-(3-Chloro-1-benzothiophen-2-yl)-6-(morpholin-4-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2659358.png)